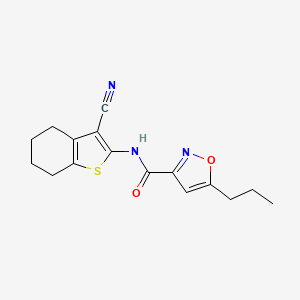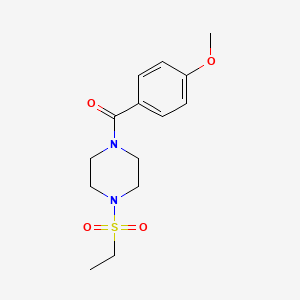
6-甲基-2-苯氧基喹啉
描述
6-methyl-2-phenoxyquinoline is a chemical compound with the molecular formula C15H11NO. It is a heterocyclic compound and belongs to the class of quinolines. This chemical compound has shown potential in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
双重荧光化学传感器
6-甲基-2-苯氧基喹啉衍生物表现出双重荧光化学传感器的特性。例如,已经合成出 6-QMP 和 2-QMP 等异构体,并显示出对 Al³⁺ 和 Zn²⁺ 离子的有效传感能力。它们在与这些离子相互作用后表现出显着的荧光强度变化,肉眼可见。这使得它们在需要金属离子检测和分析的应用中具有价值 (Hazra 等,2018)。
癌症研究中的抗增殖活性
一些喹啉衍生物,如 GN39482,已被发现对人癌细胞具有有希望的抗增殖活性。这些化合物抑制微管蛋白聚合,这是细胞分裂中的一个关键过程,这使得它们成为抗癌治疗的潜在候选者 (Minegishi 等,2015)。
生物学研究中的荧光 Zn²⁺ 传感器
基于喹啉的传感器,如由 8-氨基喹啉平台合成的 HMQP,已被开发用于选择性、灵敏的荧光增强,以响应 Zn²⁺。它们能够显示明显的颜色变化并与 Zn²⁺ 强烈结合,这使得它们在生物学研究和细胞成像中很有用 (Zhou 等,2010)。
生物医学应用的 pH 传感器
喹啉衍生物已被用作 pH 传感器。例如,据报道,HL 等化合物可作为荧光和比色 pH 探针,对 pH 变化表现出颜色变化。它们的生物相容性和区分 pH 变化的能力使它们在生物医学应用中具有价值,例如癌细胞鉴别 (Mandal 等,2018)。
用于发光和磁性研究的镧系元素配合物
由喹啉席夫碱配体组装的双核镧系元素 (III) 配合物表现出独特的性质,如近红外发光和磁性行为。这些性质在材料科学和分子磁学等领域中引起兴趣 (Wu 等,2019)。
用于金属离子检测的化学传感器
已经合成了基于喹啉的化学传感器,用于选择性检测 Zn²⁺ 和 Al³⁺ 等金属离子。它们显示出生物学应用的潜力,包括癌细胞中的细胞内金属离子传感,并为抗癌剂的开发提供了见解 (Ghorai 等,2020)。
属性
IUPAC Name |
6-methyl-2-phenoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-7-9-15-13(11-12)8-10-16(17-15)18-14-5-3-2-4-6-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVQKALJLGIVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)
![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)

![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)
![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)
![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)

![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)
![3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)
![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)

